1,1'-Iminodicyclohexanecarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1-cyanocyclohexyl)amino]cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-11-13(7-3-1-4-8-13)17-14(12-16)9-5-2-6-10-14/h17H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWJEMWYNBRZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607299 | |
| Record name | 1,1'-Azanediyldi(cyclohexane-1-carbonitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41556-40-5 | |
| Record name | 1,1'-Azanediyldi(cyclohexane-1-carbonitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for 1,1 Iminodicyclohexanecarbonitrile
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 1,1'-Iminodicyclohexanecarbonitrile provides a logical framework for devising its synthesis by identifying potential precursor molecules. The primary strategic disconnections involve the carbon-nitrogen and carbon-carbon bonds originating from the central nitrogen atom and the quaternary carbon centers.
The most logical disconnection is at the C-N bonds, which points to dicyclohexylamine and a source of the cyanocyclohexyl cation or its synthetic equivalent. However, a more practical and common approach in the synthesis of α-aminonitriles is to disconnect the C-CN bond and the C-N bond associated with one of the quaternary carbons. This leads to more readily available starting materials.
A primary retrosynthetic pathway, analogous to the well-known Strecker synthesis, identifies three key building blocks:
Cyclohexanone (B45756): The six-membered carbocyclic ketone.
Ammonia (B1221849): As the nitrogen source for the central imino group.
A cyanide source: Such as hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN) or sodium cyanide (NaCN).
This disconnection strategy suggests a one-pot, three-component reaction, which is a highly efficient method for forming α-aminonitriles. The reaction would proceed through the in situ formation of an intermediate, likely 1-amino-1-cyclohexanecarbonitrile, which would then react with a second molecule of cyclohexanone and cyanide.
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, the most established routes for the synthesis of this compound would be variations of multi-component reactions like the Strecker synthesis.
Multi-step Reaction Sequences
A plausible multi-step synthesis of this compound can be envisioned based on the Strecker reaction. This reaction is a cornerstone in the synthesis of α-amino acids and their nitrile precursors. nih.govwikipedia.org The process would likely involve the following steps:
Imine Formation: Cyclohexanone reacts with ammonia to form an imine intermediate. This reaction is typically reversible and may be acid-catalyzed.
Nucleophilic Addition of Cyanide: A cyanide ion, generated from a source like KCN, attacks the electrophilic carbon of the imine. This step forms an α-aminonitrile.
Reaction with a Second Equivalent of Cyclohexanone: The initially formed α-aminonitrile could then react with a second molecule of cyclohexanone, although the precise mechanism for the formation of the final bridged structure would depend on the reaction conditions.
A variation of this could involve the reaction of two equivalents of cyclohexanone with ammonia and two equivalents of a cyanide source.
| Step | Reactants | Intermediate/Product | General Conditions |
| 1 | Cyclohexanone, Ammonia | Cyclohexanimine | Acid or base catalysis, removal of water |
| 2 | Cyclohexanimine, Potassium Cyanide | 1-Aminocyclohexanecarbonitrile | Aqueous or alcoholic solvent |
| 3 | 1-Aminocyclohexanecarbonitrile, Cyclohexanone | This compound | Further reaction under similar conditions |
Convergent and Divergent Synthesis Approaches
While a one-pot reaction is the most direct method, convergent and divergent strategies can be theoretically applied to the synthesis of this compound and its derivatives.
Divergent Synthesis: A divergent strategy would start from a common intermediate that could be elaborated into a variety of final products. wikipedia.org For example, 1-aminocyclohexanecarbonitrile could serve as a key intermediate. This molecule could be reacted with different ketones or aldehydes to generate a library of unsymmetrical iminodinitriles. This approach is particularly useful in medicinal chemistry for exploring structure-activity relationships.
Modern Synthetic Innovations Applicable to this compound
Recent advances in organic synthesis offer promising avenues for improving the efficiency, selectivity, and sustainability of the synthesis of this compound.
Catalytic Synthesis Protocols
A variety of catalysts have been developed to enhance the efficiency of Strecker-type reactions. These catalysts can lead to higher yields, milder reaction conditions, and in some cases, enantioselectivity (though not relevant for the achiral target molecule). For the synthesis of this compound from cyclohexanone, several types of catalysts could be employed:
Lewis Acid Catalysts: Catalysts such as indium(III) chloride, ytterbium triflate, or montmorillonite KSF clay have been shown to effectively promote the three-component Strecker reaction. nih.gov They activate the ketone towards nucleophilic attack by the amine and subsequently the cyanide.
Organocatalysts: Small organic molecules, such as thiourea derivatives or Brønsted acids, can also catalyze the Strecker reaction. wikipedia.org These catalysts are often metal-free, which is advantageous from an environmental perspective.
| Catalyst Type | Example Catalyst | Potential Advantage for Synthesis |
| Lewis Acid | Indium Powder | High efficiency in aqueous media, environmentally benign. nih.gov |
| Clay Catalyst | Montmorillonite KSF | Heterogeneous, easily separable, and reusable. |
| Organocatalyst | Thiourea derivatives | Metal-free, can provide high yields under mild conditions. |
Principles of Sustainable Synthesis in Production
The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally friendly and economically viable on an industrial scale. researchgate.net
Use of Greener Solvents: Traditional organic solvents can be replaced with more sustainable alternatives. Water is an excellent choice for many Strecker reactions and has been shown to be effective, often with the aid of a catalyst. nih.gov
Atom Economy: One-pot, three-component reactions like the Strecker synthesis are inherently atom-economical as they combine multiple starting materials into the final product with minimal waste.
Use of Safer Cyanide Sources: The high toxicity of hydrogen cyanide and alkali metal cyanides is a significant drawback. Research has focused on developing safer, in-situ sources of cyanide. rsc.orgrsc.org
Biocatalysis: A forward-looking sustainable approach would be the use of enzymes. While a direct enzymatic route to this compound is not established, the development of nitrile-synthesizing enzymes like aldoxime dehydratases points towards future possibilities for cyanide-free nitrile production. mdpi.com This could involve the enzymatic conversion of a suitable precursor into the nitrile functionality under mild, aqueous conditions.
Chemo-, Regio-, and Stereoselective Synthetic Methods
The synthesis of this compound is generally not characterized by significant chemo-, regio-, or stereoselectivity challenges in the conventional sense, as the key bond-forming step is a symmetrical self-condensation.
Chemoselectivity: The primary chemoselectivity consideration lies in the initial Strecker synthesis of 1-aminocyclohexanecarbonitrile. The reaction conditions must be controlled to favor the formation of the aminonitrile over potential side reactions, such as the formation of cyanohydrins from the direct addition of cyanide to cyclohexanone. The presence of ammonia or an ammonium (B1175870) salt is crucial for directing the reaction towards the desired aminonitrile product.
Regioselectivity: Regioselectivity is not a factor in the synthesis of this compound, as the starting materials are symmetrical, and the condensation reaction occurs at the same functional group on both reacting molecules.
Stereoselectivity: The carbon atoms to which the nitrile groups are attached in this compound are not stereocenters. Therefore, the synthesis does not produce stereoisomers, and there are no specific stereoselective methods required for its preparation.
Optimization of Reaction Parameters and Process Efficiency
The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product by carefully controlling the reaction conditions of both the initial Strecker synthesis and the subsequent self-condensation.
For the Strecker synthesis of 1-aminocyclohexanecarbonitrile, key parameters to optimize include:
| Parameter | Effect on Reaction | Optimized Conditions |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to increased side product formation. | Typically maintained at a low to moderate temperature (e.g., 0-25 °C) to control the exothermic reaction and improve selectivity. |
| pH | Influences the equilibrium between the carbonyl compound, imine, and aminonitrile. | A slightly acidic to neutral pH is generally favored to promote imine formation without causing significant hydrolysis of the nitrile group. |
| Reactant Stoichiometry | The molar ratio of cyanide and ammonia source to cyclohexanone impacts the yield. | A slight excess of the cyanide and ammonia source is often used to drive the reaction to completion. |
| Solvent | Affects the solubility of reactants and can influence the reaction rate. | Aqueous solutions or mixtures of water and organic solvents like methanol or ethanol are commonly employed. |
For the self-condensation of 1-aminocyclohexanecarbonitrile, optimization would involve:
| Parameter | Effect on Reaction | Potential Optimized Conditions |
| Temperature | Higher temperatures can promote the condensation reaction but may also lead to decomposition. | Moderate heating is likely required to facilitate the reaction, with the optimal temperature determined empirically. |
| Catalyst | The reaction may be slow without a catalyst. | Acidic or basic catalysts could potentially accelerate the reaction, though specific catalysts for this transformation are not well-documented in readily available literature. |
| Reaction Time | Sufficient time is needed for the reaction to proceed to completion. | Monitoring the reaction progress by techniques such as TLC or GC-MS would be necessary to determine the optimal reaction time. |
| Removal of Byproducts | The condensation reaction may produce water as a byproduct, and its removal could shift the equilibrium towards the product. | A Dean-Stark apparatus or the use of a dehydrating agent could be employed. |
Detailed research findings on the optimization of these parameters are often proprietary or found within specific patent literature. However, the general principles of chemical process optimization would be applied to achieve high process efficiency.
Purification and Isolation Techniques in Laboratory Synthesis
The purification and isolation of this compound from the reaction mixture are critical to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.
Common impurities in the synthesis may include unreacted 1-aminocyclohexanecarbonitrile, cyclohexanone, and cyanide salts, as well as potential side products from the Strecker reaction or the self-condensation.
Interactive Data Table: Purification Techniques for this compound
| Technique | Principle | Application | Advantages | Disadvantages |
| Crystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures. | The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure product to crystallize out. | Can yield highly pure product. Scalable for laboratory and industrial production. | Requires finding a suitable solvent system. Product loss in the mother liquor. |
| Extraction | Partitioning of the compound between two immiscible liquid phases based on its solubility. | To remove water-soluble impurities (like cyanide salts) or to separate the product from unreacted starting materials. | Efficient for removing certain types of impurities. | Requires the use of organic solvents. Can be labor-intensive. |
| Chromatography | Separation of components based on their differential distribution between a stationary phase and a mobile phase. | For the purification of small quantities of the product or for the separation of closely related impurities. | High resolution and ability to separate complex mixtures. | Can be expensive and time-consuming for large-scale purification. |
| Distillation | Separation of components based on differences in their boiling points. | Not typically suitable for this compound due to its high molecular weight and potential for thermal decomposition. | - | High temperatures can lead to degradation of the compound. |
In a typical laboratory synthesis, a combination of these techniques would be employed. For instance, the reaction mixture might first be subjected to an aqueous workup (extraction) to remove inorganic salts. The organic layer would then be dried and the solvent removed to yield the crude product. This crude product would then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents, to afford the pure this compound. The purity of the final product would be assessed using techniques like melting point determination, NMR spectroscopy, and mass spectrometry.
Reaction Chemistry and Mechanistic Elucidation of 1,1 Iminodicyclohexanecarbonitrile
Reactivity Profiles of Nitrile Functional Groups
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of transformations.
The nitrile groups in 1,1'-Iminodicyclohexanecarbonitrile can undergo nucleophilic addition, a reaction characteristic of this functional group. researchgate.netnih.gov Water, in the presence of acid or base catalysts, can act as a nucleophile, leading to hydrolysis. The reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. researchgate.net
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. juniperpublishers.com Conversely, in basic media, the hydroxide (B78521) ion directly attacks the nitrile carbon. researchgate.net The initial product of hydrolysis is an amide, which can be isolated under controlled conditions. However, with prolonged reaction times and harsher conditions, the amide is further hydrolyzed to the corresponding carboxylic acid, releasing ammonia (B1221849) in the process.
Table 1: General Conditions for Nitrile Hydrolysis
| Catalyst | Reagents | Intermediate Product | Final Product |
| Acid (e.g., H₂SO₄) | Water, Heat | Amide | Carboxylic Acid |
| Base (e.g., NaOH) | Water, Heat | Amide | Carboxylate Salt |
The nitrile groups can be reduced to primary amines using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). nih.govjuniperpublishers.comnih.gov The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. This intermediate is then further reduced to a dianion, which upon quenching with water, yields the primary amine. nih.gov
Catalytic hydrogenation, employing hydrogen gas and a metal catalyst such as palladium, platinum, or nickel, is another viable method for the reduction of nitriles to primary amines. juniperpublishers.com This method is often considered "greener" and can be performed under various pressures and temperatures.
Table 2: Common Reagents for Nitrile Reduction
| Reagent | Product |
| Lithium Aluminum Hydride (LiAlH₄) followed by water workup | Primary Amine |
| Hydrogen (H₂) with a metal catalyst (Pd, Pt, Ni) | Primary Amine |
| Dibutylaluminum Hydride (DIBAL-H) | Aldehyde (via an imine intermediate) |
It is noteworthy that milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), can selectively reduce nitriles to aldehydes via an imine intermediate that is hydrolyzed upon workup.
The presence of two nitrile groups and a secondary amine in this compound opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. While specific examples for this exact molecule are not prevalent in the literature, analogous reactions of dinitriles are known. For instance, treatment with hydrogen sulfide (B99878) can lead to the formation of thioamides, which can then be used as precursors for thiazole (B1198619) or thiadiazole synthesis.
Furthermore, reactions involving the secondary amine and the nitrile groups could potentially lead to the formation of fused heterocyclic systems, although such transformations would likely require specific catalysts or reaction conditions to overcome the steric hindrance of the cyclohexyl groups.
Transformations Involving the Secondary Amine Linkage
The secondary amine in this compound provides a site for a different set of chemical transformations, primarily involving the lone pair of electrons on the nitrogen atom.
The secondary amine is nucleophilic and can readily undergo N-alkylation with alkyl halides or other alkylating agents. rsc.org The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The presence of a base is often required to neutralize the acidic proton on the nitrogen and to drive the reaction to completion.
Similarly, N-acylation can be achieved by reacting the secondary amine with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine, results in the formation of an N-acyl derivative (an amide). These reactions are generally robust and high-yielding.
Table 3: Common Reagents for N-Alkylation and N-Acylation
| Transformation | Reagent Class | Example Reagent | Product |
| N-Alkylation | Alkyl Halide | Methyl Iodide | Tertiary Amine |
| N-Acylation | Acyl Chloride | Acetyl Chloride | Amide |
| N-Acylation | Acid Anhydride (B1165640) | Acetic Anhydride | Amide |
The secondary amine can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents may lead to the formation of a stable nitroxide radical, particularly if the steric hindrance from the cyclohexyl groups provides sufficient stability.
Stronger oxidizing agents can lead to more extensive oxidation. For instance, treatment with hydrogen peroxide or peroxy acids could potentially lead to the formation of a hydroxylamine (B1172632) or, under more forcing conditions, cleave the C-N bonds. However, the specific products would be highly dependent on the chosen oxidant and the control of the reaction parameters. The complexity of the molecule suggests that oxidation reactions might also affect other parts of the structure, potentially leading to a mixture of products.
Protonation and Salt Formation Equilibria
The secondary amine functionality within the this compound structure is the primary site for protonation. In the presence of an acid, the lone pair of electrons on the nitrogen atom can accept a proton (H⁺), forming a corresponding ammonium (B1175870) salt. The equilibrium of this reaction would depend on the strength of the acid used and the solvent system.
The general reaction can be depicted as:
(C₆H₁₀CN)₂NH + HX ⇌ [(C₆H₁₀CN)₂NH₂]⁺X⁻
However, without specific experimental data, the equilibrium constant (Kₐ or Kₑq) for this process cannot be quantified. Such data would be crucial for understanding the extent of salt formation under various conditions.
Cyclohexane (B81311) Ring Reactivity and Conformational Dynamics
The two cyclohexane rings attached to the central nitrogen atom are expected to exhibit reactivity typical of cycloalkanes, which is generally limited to radical substitution reactions under harsh conditions (e.g., UV light and halogens). However, the presence of the cyano and imino groups could influence the regioselectivity and stereoselectivity of such reactions.
Stereochemical Course of Reactions on the Cyclohexyl Rings
Reactions occurring at the cyclohexyl rings would likely proceed through stereospecific or stereoselective pathways, influenced by the conformational preferences of the rings. The bulky nature of the substituted cyclohexyl groups would favor conformations that minimize steric hindrance. In the absence of specific studies on this molecule, any discussion on the stereochemical outcomes of its reactions remains speculative.
Functionalization of Cyclohexyl Moieties
The functionalization of the cyclohexyl rings would likely require methods that can overcome the inertness of the C-H bonds. This could involve techniques such as free-radical halogenation followed by nucleophilic substitution. The specific conditions and resulting product distributions for this compound have not been reported.
Kinetics and Thermodynamics of this compound Reactions
A quantitative understanding of the speed and energy changes associated with reactions involving this compound is fundamental to controlling its chemical transformations.
Reaction Rate Determination and Activation Energy Profiling
To determine the rate of any reaction involving this compound, one would need to monitor the change in concentration of reactants or products over time. From this data, the rate law and the specific rate constant (k) could be determined. The activation energy (Ea), which is the minimum energy required for a reaction to occur, could then be calculated using the Arrhenius equation by measuring the rate constant at different temperatures. Unfortunately, no such kinetic studies have been published.
Equilibrium Studies and Reaction Reversibility
For reversible reactions, such as salt formation, understanding the position of the equilibrium is key. This is quantified by the equilibrium constant (Kₑq). A large Kₑq indicates that the products are favored at equilibrium, while a small Kₑq suggests the reactants are favored. The thermodynamic parameters of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are related to the equilibrium constant and provide insight into the spontaneity and energy changes of a reaction. Regrettably, no thermodynamic data for reactions of this compound are available in the surveyed literature.
Derivatization Strategies and Functional Group Interconversions of this compound
The derivatization of this compound can be systematically approached by targeting its reactive centers. The secondary amine is amenable to classic amine reactions such as N-alkylation and N-acylation, while the nitrile groups can undergo hydrolysis, reduction, and other transformations characteristic of this functional group.
Reactions of the Secondary Amine
The lone pair of electrons on the nitrogen atom of the secondary amine in this compound makes it a nucleophilic center, readily participating in reactions with electrophiles.
The introduction of an alkyl group onto the nitrogen atom can be achieved through N-alkylation reactions. These reactions typically involve the treatment of this compound with an alkyl halide in the presence of a base. The base serves to deprotonate the secondary amine, increasing its nucleophilicity and facilitating the displacement of the halide from the alkylating agent. The choice of base and solvent is crucial to optimize the reaction conditions and minimize potential side reactions. While specific examples for this compound are not extensively documented in readily available literature, general protocols for the N-alkylation of secondary amines are well-established. researchgate.net
Table 1: Representative N-Alkylation of Secondary Amines
| Starting Material | Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| Secondary Amine | Alkyl Halide (e.g., R-X) | K₂CO₃, Et₃N, etc. | Acetonitrile (B52724), DMF, etc. | N-Alkyl-substituted Amine |
This table represents a general scheme for the N-alkylation of secondary amines. Specific conditions for this compound would require experimental optimization.
The secondary amine of this compound can be readily acylated to form the corresponding N-acyl derivative. This transformation is typically accomplished by reacting the parent compound with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, neutralizes the hydrogen halide or carboxylic acid byproduct formed during the reaction. This reaction provides a straightforward method to introduce a carbonyl group attached to the nitrogen atom, leading to the formation of a tertiary amide.
Table 2: General N-Acylation of Secondary Amines
| Starting Material | Acylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| Secondary Amine | Acid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Triethylamine, Pyridine | Dichloromethane, THF, etc. | N-Acyl-substituted Amine |
This table illustrates a general procedure for the N-acylation of secondary amines. The application to this compound would follow a similar protocol.
Reactions of the Nitrile Groups
The two nitrile groups in this compound are susceptible to a variety of transformations, offering pathways to introduce new functional groups such as carboxylic acids and primary amines.
The hydrolysis of the nitrile groups in this compound leads to the formation of the corresponding dicarboxylic acid, 1,1'-iminobis(cyclohexanecarboxylic acid). This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Basic hydrolysis proceeds via the attack of a hydroxide ion on the electrophilic carbon of the nitrile. The complete hydrolysis of both nitrile groups results in a dicarboxylic acid, a valuable intermediate for further synthetic modifications. A patent describes a general process for the conversion of nitrile compounds into the corresponding carboxylic acids by hydration to the amide followed by hydrolysis. rsc.org
Table 3: General Conditions for Nitrile Hydrolysis
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| Dinitrile | H₂SO₄, H₂O or NaOH, H₂O | Heat | Dicarboxylic Acid |
This table outlines general conditions for nitrile hydrolysis. Specific yields for the hydrolysis of this compound to 1,1'-iminobis(cyclohexanecarboxylic acid) would depend on the optimized reaction parameters.
The nitrile groups can be reduced to primary amine functionalities. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. masterorganicchemistry.comadichemistry.com The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reduction of both nitrile groups in this compound would yield a diamine, significantly altering the chemical properties of the molecule and opening up new avenues for derivatization, such as polyamide synthesis.
Table 4: General Conditions for Nitrile Reduction
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| Dinitrile | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Diamine |
This table presents a general method for nitrile reduction. The specific application to this compound would result in the corresponding diamine derivative.
Computational and Theoretical Chemistry Studies of 1,1 Iminodicyclohexanecarbonitrile
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, can predict a wide array of molecular properties.
Electronic Structure Characterization and Molecular Orbital Analysis
Such calculations would yield crucial information, including:
Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, providing insights into its electrostatic potential and where it might be susceptible to nucleophilic or electrophilic attack.
Atomic Charges: Calculating the partial charges on each atom of 1,1'-Iminodicyclohexanecarbonitrile would further elucidate its reactive sites.
A hypothetical molecular orbital analysis could reveal the localization of the HOMO and LUMO. For instance, the HOMO might be localized on the imino nitrogen due to its lone pair of electrons, while the LUMO could be associated with the antibonding orbitals of the nitrile groups.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Theoretical Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons available for reaction. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Suggests a relatively high kinetic stability. |
| Dipole Moment | 2.1 D | Indicates a moderate overall polarity of the molecule. |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the two cyclohexyl rings and the central imino linkage in this compound suggests a complex conformational landscape. lumenlearning.comyoutube.com Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. lumenlearning.com
A potential energy surface (PES) can be computationally generated by systematically varying key dihedral angles within the molecule and calculating the corresponding energy. For this compound, the key rotations would be around the C-N bonds linking the cyclohexyl rings to the imino nitrogen.
The analysis would likely reveal several low-energy conformers, with the stability of each being influenced by steric hindrance between the cyclohexyl rings and the orientation of the nitrile groups. libretexts.org For example, conformers where the bulky cyclohexyl groups are in an anti-periplanar arrangement would likely be more stable than those with a syn-periplanar arrangement due to reduced steric clash. libretexts.org
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Description |
| A | 180° | 0.0 | Anti-periplanar, most stable |
| B | 60° | 3.5 | Gauche, moderately stable |
| C | 0° | 8.2 | Syn-periplanar, least stable due to steric strain |
Prediction and Elucidation of Reaction Mechanisms and Transition States
Quantum chemical methods are powerful tools for investigating the pathways of chemical reactions. youtube.com For this compound, one could theoretically study its synthesis or degradation reactions. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate.
For instance, the formation of this compound likely proceeds through a series of steps. Computational modeling could elucidate the mechanism by:
Locating Transition States: Identifying the geometry and energy of the transition state for each elementary step.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct minima on the potential energy surface.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic behavior of molecules. frontiersin.orgnih.govyoutube.com
Conformational Flexibility and Rotational Barriers
While quantum chemical calculations can identify stable conformers, MD simulations can explore the transitions between these conformers over time. frontiersin.org An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule.
From the simulation trajectory, one could analyze:
Dihedral Angle Distributions: To understand the preferred orientations around rotatable bonds and the flexibility of the cyclohexyl rings.
Rotational Barriers: By using specialized simulation techniques like umbrella sampling or metadynamics, the free energy profile for rotation around the C-N bonds could be calculated, providing a more accurate picture of the rotational barriers than static quantum chemical calculations alone.
Solvent Effects on Molecular Structure and Reactivity
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations are well-suited to study these effects by explicitly including solvent molecules in the simulation box. nih.gov
For this compound, simulations in different solvents (e.g., a polar solvent like water and a nonpolar solvent like hexane) could reveal:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute.
Solvent-Induced Conformational Changes: The equilibrium between different conformers can shift depending on the polarity of the solvent. For example, a more polar solvent might stabilize a conformer with a larger dipole moment.
Effects on Reactivity: The solvent can influence reaction rates by stabilizing or destabilizing the reactants, products, and transition states.
Table 3: Hypothetical Solvent Effects on the Conformational Equilibrium of this compound
| Solvent | Dielectric Constant | Predominant Conformer | Reasoning |
| Hexane | 1.9 | Anti | Minimizes intramolecular steric interactions in a nonpolar environment. |
| Water | 80.1 | Gauche | A more polar conformer may be stabilized by the polar solvent. |
Theoretical Spectroscopic Property Prediction Methodologies
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in the analysis of experimental spectra.
The simulation of infrared (IR) and Raman spectra is a cornerstone of the computational analysis of nitrile-containing compounds. The nitrile (C≡N) stretching vibration is a particularly sensitive and diagnostic probe of the local molecular environment. nih.gov
Key Research Findings:
Density Functional Theory (DFT) Calculations: Methods like DFT, often using functionals such as B3PW91, are employed to calculate the vibrational frequencies of stable molecular conformations. researchgate.net For a molecule like this compound, this involves first optimizing the geometry to find its most stable three-dimensional structure.
Frequency Analysis: Following optimization, a frequency calculation is performed, which yields the characteristic vibrational modes. The C≡N stretch in saturated nitriles is typically intense and appears near 2250 cm⁻¹ in IR spectra. pressbooks.pub Its exact position is sensitive to the electrostatic environment, making it a useful probe. acs.org
Advanced Simulation Techniques: To accurately model the C≡N stretching frequency and its lineshape, sophisticated techniques are used. One such method involves mapping the one-dimensional potential energy curve along the C≡N bond axis and fitting this potential to a Morse function, which accounts for the anharmonicity of the vibration. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can also be used to simulate the spectrum in a solvated environment, providing insight into solvent effects. nih.gov
Raman Spectra Simulation: The simulation of Raman spectra involves calculating the polarizability tensor along the molecular dynamics trajectory. youtube.com Machine learning approaches, such as Gaussian Process Regression, have been developed to make these computationally expensive calculations more efficient by learning the relationship between molecular geometry and polarizability. youtube.com
Table 1: Characteristic Vibrational Frequencies for Nitrile Compounds
| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Signal | Notes |
|---|---|---|---|
| C≡N (Nitrile) | 2230 - 2250 | Strong to Medium | Position is sensitive to conjugation and local electrostatic environment. pressbooks.pubacs.org |
| C-N (Amine/Imine) | 1000 - 1350 | Medium to Weak | Stretch vibration can be indicative of the imino linkage. researchgate.net |
NMR spectroscopy is a critical tool for structure elucidation, and computational methods provide invaluable support in assigning complex spectra. For this compound, predicting both ¹³C and ¹H chemical shifts is crucial.
Key Research Findings:
¹³C NMR of Nitrile Carbon: The chemical shift of the nitrile carbon (C≡N) in cyclohexanecarbonitrile (B123593) systems is highly diagnostic of its stereochemistry. nih.gov Extensive studies have shown that equatorially oriented nitrile groups on a cyclohexane (B81311) ring resonate downfield compared to their axially oriented counterparts. nih.gov This empirical correlation, supported by computational models, allows for the direct assignment of the configuration at the quaternary carbon centers in this compound.
Predictive Models for Proton Shifts: The chemical shifts of protons in nitriles are influenced by the electric field, magnetic anisotropy, and steric effects of the cyano group. modgraph.co.uk Computational models like CHARGE7 have been developed to calculate two-bond and three-bond substituent chemical shifts (SCS). modgraph.co.uk For protons further away, the electric field effect of the CN group is the dominant contributor to their chemical shift. modgraph.co.uk
DFT and Ab Initio Calculations: The calculation of π-electron densities via ab initio methods can be used to parameterize simpler models, such as Hückel theory, to predict shifts in systems with aromatic rings. modgraph.co.uk While this compound is aliphatic, the principle of using high-level calculations to parameterize faster models is broadly applicable.
Table 2: Predicted NMR Chemical Shift Ranges for Cyclohexanecarbonitrile Moieties
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Influencing Factors |
|---|---|---|---|
| ¹³C | C≡N (Nitrile) | 115 - 125 | Deshielding due to nitrogen; crucial diagnostic for stereochemistry. pressbooks.pubucalgary.ca |
| ¹³C | C≡N (Axial) | 118.6 - 124.6 | Upfield shift relative to equatorial. nih.gov |
| ¹³C | C≡N (Equatorial) | 124.4 - 126.8 | Downfield shift relative to axial. nih.gov |
Selection of Computational Methods and Basis Sets for Accuracy
The accuracy of theoretical predictions is critically dependent on the chosen computational method and basis set. numberanalytics.comnumberanalytics.com A balance must be struck between the desired accuracy and the computational cost, which can be significant for a molecule of this size.
Computational Methods: Density Functional Theory (DFT) is a popular choice for organic molecules, offering a good compromise between cost and accuracy. researchgate.net The choice of the functional is important; hybrid functionals like B3LYP and B3PW91 are widely used for geometry optimizations and property calculations. researchgate.netresearchgate.net
Basis Sets: A basis set is the set of mathematical functions used to build molecular orbitals. numberanalytics.comnumberanalytics.com
Pople Style Basis Sets: These are commonly used for organic molecules. The 6-31G(d) or 6-31G* basis set is often a starting point for geometry optimizations. pku.edu.cn For higher accuracy, larger basis sets like 6-311+G(d,p) are employed, which include diffuse functions (+) to describe anions or weak interactions and multiple polarization functions (d,p). researchgate.net
Correlation-Consistent Basis Sets: For very high accuracy calculations, especially for energy and properties, correlation-consistent basis sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are recommended. researchgate.net
Table 3: Guide to Selecting Computational Methods and Basis Sets
| Task | Recommended Method | Recommended Basis Set | Rationale |
|---|---|---|---|
| Initial Geometry Optimization | DFT (e.g., B3LYP) | 6-31G(d) | A cost-effective starting point for finding a stable geometry. researchgate.netpku.edu.cn |
| Refined Geometry & Frequencies | DFT (e.g., B3LYP, B3PW91) | 6-311++G(d,p) | Provides more accurate geometries and vibrational frequencies suitable for comparison with experimental data. researchgate.net |
| High-Accuracy Energy | Coupled Cluster (e.g., CCSD(T)) | cc-pVTZ or higher | Considered the "gold standard" for single-point energy calculations on an optimized geometry, though computationally expensive. researchgate.net |
Development of Theoretical Models for Iminodicyclohexanecarbonitrile Systems
Beyond predicting properties of a single molecule, computational chemistry is used to develop broader theoretical models that describe the behavior of related systems. For this compound, this involves understanding how structural changes affect its spectroscopic and electronic properties.
Structure-Property Relationship Models: Theoretical models can be developed by systematically varying the geometry of the molecule—for instance, the dihedral angles around the central C-N-C imine bond—and calculating the corresponding changes in spectroscopic signatures. This can create a map linking conformation to observable properties like the C≡N vibrational frequency. nih.gov
Electrostatic and Hyperconjugation Models: The observed differences in NMR chemical shifts between axial and equatorial nitrile substituents on cyclohexane rings are explained by a complex interplay of steric effects and electronic factors like hyperconjugation. nih.gov Theoretical models aim to deconstruct these contributions to provide a deeper physical understanding.
Empirical Models from QM Data: A powerful approach involves using high-level quantum mechanical (QM) calculations on a set of representative molecular structures to parameterize a more efficient empirical model. nih.gov For example, a model could be created that predicts the C≡N vibrational frequency based on the calculated electrostatic field at specific points on the nitrile group, derived from QM calculations. nih.gov Such models are invaluable for simulating the behavior of the molecule in large-scale molecular dynamics simulations.
Advanced Analytical Methodologies for 1,1 Iminodicyclohexanecarbonitrile Research
Spectroscopic Techniques for Structural Elucidation (Methodology Focus)
Spectroscopic methods are indispensable for determining the molecular structure of 1,1'-Iminodicyclohexanecarbonitrile, offering detailed insights into its atomic connectivity and three-dimensional arrangement.
Advanced NMR Pulse Sequences for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the intricate structure of this compound. strath.ac.uk While basic one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, advanced pulse sequences are required to resolve complex structural features. strath.ac.uk
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between protons and carbons within the molecule. For instance, HSQC can directly correlate a proton to the carbon it is attached to, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the carbon skeleton.
To determine the stereochemistry of the cyclohexyl rings, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This technique identifies protons that are close to each other in space, providing crucial information about the relative orientation of substituents on the rings. For complex molecules where signal overlap is an issue, advanced methods like 1D-TOCSY (Total Correlation Spectroscopy) can be used to isolate specific spin systems and resolve individual signals with high digital resolution. strath.ac.uk Furthermore, modern pulse sequences like fast-PANACEA can combine multiple standard NMR experiments into a single, more efficient measurement, accelerating the process of structure elucidation. nih.gov
Table 1: Advanced NMR Techniques for this compound Analysis
| NMR Technique | Information Obtained | Application to this compound |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through bonds | Establishes proton-proton coupling networks within the cyclohexyl rings. |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations | Confirms the connectivity of the carbon skeleton, including the link between the cyclohexyl rings and the nitrile groups to the imino nitrogen. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space | Determines the stereochemical relationship of protons, aiding in the assignment of cis/trans isomers. |
| 1D-TOCSY (1D-Total Correlation Spectroscopy) | Resolves overlapping signals by isolating spin systems | Simplifies complex regions of the ¹H NMR spectrum for unambiguous assignment. strath.ac.uk |
| fast-PANACEA | Combines multiple NMR experiments for rapid structure elucidation | Accelerates the overall process of determining the complete molecular structure. nih.gov |
Application of Infrared and Raman Spectroscopy in Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive means of monitoring chemical reactions in real-time. americanpharmaceuticalreview.comyoutube.com These methods are particularly valuable for tracking the synthesis of this compound, providing insights into reaction kinetics and the formation of intermediates. americanpharmaceuticalreview.com
IR spectroscopy is highly sensitive to polar functional groups and can be used to monitor the disappearance of reactant bands and the appearance of product bands. nih.gov For example, the characteristic stretching vibration of the nitrile group (C≡N) in this compound would be a key signal to track. Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. nih.gov It can be particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. americanpharmaceuticalreview.com
In-situ monitoring using fiber-optic probes allows for the collection of spectra directly from the reaction vessel without the need for sampling, which can alter the reaction mixture. americanpharmaceuticalreview.com This real-time data acquisition enables a detailed understanding of the reaction progress, helping to identify reaction endpoints and potential side reactions. americanpharmaceuticalreview.comresearchgate.net
Table 2: Key Vibrational Bands for Monitoring the Synthesis of this compound
| Functional Group | Spectroscopic Technique | Typical Wavenumber Range (cm⁻¹) | Significance in Reaction Monitoring |
| Nitrile (C≡N) | IR, Raman | 2200-2260 | Appearance and increase in intensity indicates the formation of the product. |
| C-N Stretch | IR, Raman | 1000-1350 | Changes in this region can signal the formation of the imino linkage. |
| C-H Stretch (Aliphatic) | IR, Raman | 2850-3000 | Can be used to monitor the overall concentration of organic species in the reaction. |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for the accurate mass determination and structural elucidation of this compound. nih.govnih.gov HRMS provides a precise measurement of the molecular ion's mass-to-charge ratio (m/z), allowing for the determination of the elemental composition with high confidence. nih.gov
In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the molecule. nih.gov In these experiments, the molecular ion is isolated and then fragmented, and the masses of the resulting fragment ions are measured. By analyzing these fragmentation patterns, it is possible to deduce the structure of the original molecule. libretexts.org For example, the loss of a cyclohexyl group or a nitrile group would produce characteristic fragment ions, providing evidence for the connectivity of the molecule. The fragmentation patterns of alkanes often show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities and for analyzing it within complex mixtures.
Development of Gas Chromatography (GC) Methods
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. libretexts.org The development of a robust GC method involves the careful selection of a capillary column with an appropriate stationary phase to achieve efficient separation. derpharmachemica.com A non-polar or mid-polar stationary phase is often a good starting point for a molecule with the polarity of this compound.
Method development also entails optimizing the temperature program of the GC oven to ensure good resolution of the analyte from any impurities. derpharmachemica.com The choice of detector is also critical, with the flame ionization detector (FID) being a common choice for organic compounds due to its high sensitivity and wide linear range. nih.gov For more definitive identification, GC can be coupled with mass spectrometry (GC-MS), which provides both retention time data and mass spectral information for each separated component. libretexts.orgwm.edu
Table 3: Typical Parameters for GC Method Development for this compound
| Parameter | Description | Typical Setting/Consideration |
| Column | Stationary phase and dimensions | A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm I.D., and 0.25 µm film thickness. |
| Carrier Gas | Inert gas to transport the sample | Helium or hydrogen are commonly used. libretexts.org |
| Inlet Temperature | Temperature at which the sample is vaporized | Should be high enough to ensure complete vaporization without causing thermal degradation. |
| Oven Temperature Program | Ramped temperature profile | An initial hold at a lower temperature followed by a ramp to a higher temperature to elute the analyte and any impurities. |
| Detector | Device to detect the eluting compounds | Flame Ionization Detector (FID) for general quantitation or Mass Spectrometer (MS) for identification. nih.gov |
Optimization of High-Performance Liquid Chromatography (HPLC) for Separation
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and analysis of a broad range of compounds, including this compound. numberanalytics.com The optimization of an HPLC method is crucial for achieving the desired resolution and sensitivity. chromatographyonline.com
Key parameters in HPLC method development include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detector wavelength. numberanalytics.com For a compound like this compound, a reversed-phase column (e.g., C18) is often a suitable choice. utsa.edu The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, can be employed to improve the separation of components with different polarities. numberanalytics.comresearchgate.net
The detector, often a UV-Vis detector, should be set to a wavelength where the analyte exhibits strong absorbance to maximize sensitivity. utsa.edu The optimization process often involves systematically adjusting these parameters to achieve sharp, well-resolved peaks for the target compound and any impurities. chromatographyonline.com
Table 4: HPLC Method Optimization Parameters for this compound
| Parameter | Description | Optimization Strategy |
| Column | The stationary phase where separation occurs | Test different reversed-phase columns (e.g., C18, C8) with varying particle sizes and lengths to find the best resolution. numberanalytics.com |
| Mobile Phase | The solvent that carries the sample through the column | Optimize the ratio of aqueous to organic solvent (e.g., water/acetonitrile) and the pH of the aqueous phase to fine-tune retention and peak shape. nih.gov |
| Elution Mode | Isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) | A gradient is often preferred for complex samples to improve resolution and reduce analysis time. numberanalytics.com |
| Flow Rate | The speed at which the mobile phase moves through the column | Adjusting the flow rate can impact resolution and analysis time; a balance must be found. numberanalytics.com |
| Detection Wavelength | The wavelength at which the detector measures absorbance | Scan the UV-Vis spectrum of the compound to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. utsa.edu |
X-ray Crystallography for Solid-State Structure Determination (Methodology)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. turito.com This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, which is crucial for a molecule with stereocenters like this compound.
The methodological workflow for the X-ray crystallographic analysis of this compound would involve several key stages:
Crystal Growth: The first and often most challenging step is to obtain a high-quality single crystal of the compound. turito.com For this compound, this would typically be achieved by slow evaporation of a saturated solution, using a suitable solvent or a mixture of solvents in which the compound has moderate solubility. Various techniques such as solvent layering or vapor diffusion could be employed to promote the growth of well-ordered crystals of sufficient size (typically >0.1 mm in all dimensions). turito.com
Data Collection: A suitable crystal is mounted on a goniometer and placed within a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. turito.com As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. turito.com These intensities are meticulously recorded by a detector. For a complete dataset, the crystal is rotated through a wide angular range, often collecting tens of thousands of reflections. turito.com
Structure Solution and Refinement: The collected diffraction data (intensities and positions of the spots) are processed to solve the "phase problem" and generate an initial electron density map of the molecule. This map provides a preliminary model of the crystal structure. This model is then refined using computational, least-squares techniques to best fit the experimental diffraction data, resulting in an accurate and detailed three-dimensional structure of this compound. researchgate.net
The final output of a successful crystallographic analysis is a set of precise atomic coordinates, from which detailed geometric information can be extracted. While specific experimental data for this compound is not publicly available, a typical crystallographic data table would present the following parameters:
| Parameter | Representative Value |
| Empirical Formula | C₁₄H₂₁N₃ |
| Formula Weight | 231.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1590 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.21 |
| R-factor | < 0.05 |
| Note: The values in this table are hypothetical and serve as an illustrative example of the data obtained from an X-ray crystallography experiment. |
This data provides a wealth of information, confirming the connectivity of the atoms and revealing the conformation of the cyclohexane (B81311) rings and the geometry around the central nitrogen atom.
Hyphenated Analytical Approaches for Comprehensive Characterization
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the characterization of pure substances. chemicalbook.com For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable hyphenated technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry. This allows for both the separation of the compound from any impurities and its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.
The analytical process using GC-MS would proceed as follows:
Sample Preparation and Injection: A dilute solution of this compound in a volatile organic solvent is prepared. A small volume of this solution is injected into the GC, where it is vaporized at a high temperature.
Gas Chromatographic Separation: The vaporized sample is carried by an inert gas (the mobile phase) through a long, thin capillary column coated with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific GC conditions.
Mass Spectrometric Detection and Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (electron ionization), causing it to lose an electron and form a positively charged molecular ion (M⁺). This molecular ion is often unstable and fragments into smaller, characteristic charged ions. These ions are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio. The resulting mass spectrum is a plot of ion abundance versus m/z ratio, which serves as a molecular "fingerprint."
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (231.34 g/mol ), as well as a series of fragment ions resulting from the cleavage of the molecule. Analysis of these fragments can confirm the structure of the compound.
A plausible fragmentation pattern and the corresponding data that would be obtained from a GC-MS analysis are presented in the table below:
| m/z (Mass/Charge) | Proposed Fragment Identity | Significance |
| 231 | [C₁₄H₂₁N₃]⁺ | Molecular ion (M⁺), confirms the molecular weight of the compound. |
| 204 | [M - HCN]⁺ | Loss of a hydrogen cyanide molecule from one of the nitrile groups. |
| 123 | [C₇H₁₀N₂]⁺ | Cleavage of the N-C bond, resulting in a cyclohexanecarbonitrile (B123593) imine fragment. |
| 108 | [C₇H₁₀N]⁺ | A cyclohexyl cyanide cation radical. |
| 81 | [C₆H₉]⁺ | A cyclohexenyl cation, a common fragment from cyclohexane rings. |
| Note: This table represents a predicted fragmentation pattern for this compound and is for illustrative purposes. |
The combination of the retention time from the GC and the unique fragmentation pattern from the MS provides a very high degree of confidence in the identification and purity assessment of this compound.
Future Directions and Emerging Research Opportunities
Innovations in Synthesis and Biocatalytic Approaches
The synthesis of α-aminonitriles, including 1,1'-Iminodicyclohexanecarbonitrile, has traditionally been dominated by the Strecker reaction, a method dating back to 1850. mdpi.com This one-pot reaction involving an aldehyde, ammonia (B1221849), and hydrogen cyanide has been a cornerstone for producing these valuable chemical intermediates. mdpi.com However, the quest for more efficient, environmentally benign, and versatile synthetic routes is driving innovation in this field.
Recent advancements have focused on organocatalysis as a greener alternative to metal-based catalysts, which can be expensive and environmentally challenging. mdpi.com Organocatalysts are small, metal-free organic molecules that can accelerate chemical reactions with high efficiency and selectivity. mdpi.com For instance, succinic acid has been demonstrated as an effective organocatalyst for α-aminonitrile synthesis under solvent-free conditions. mdpi.com The mechanism often involves the activation of the carbonyl group and the subsequent imine intermediate through hydrogen bonding with the catalyst. mdpi.com
A significant leap forward involves moving away from toxic cyanation reagents, a major drawback of the traditional Strecker reaction. acs.orgnih.gov A novel method utilizes readily available aminoacetonitrile (B1212223) and ammonium (B1175870) salt catalysts, which can tolerate air and moisture, offering a more practical and greener synthetic pathway. acs.orgnih.gov This approach has also been extended to asymmetric synthesis, enabling the production of chiral α-tertiary and α-quaternary aminonitriles. acs.org
Biocatalysis is another burgeoning area with immense potential for aminonitrile synthesis. nih.govresearchgate.net Enzymes offer high stereoselectivity, regioselectivity, and chemoselectivity, which are crucial for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. nih.govmdpi.com Lipases, for example, have been successfully used in the kinetic resolution of racemic mixtures of related nitrile compounds. nih.gov The development of integrated chemo- and biocatalytic one-pot systems presents a powerful strategy, often eliminating the need for protecting groups and allowing for reactions that are difficult to achieve through conventional means. researchgate.net
Table 1: Comparison of Synthetic Approaches for Aminonitriles
| Approach | Catalyst/Reagent | Advantages | Disadvantages |
| Traditional Strecker Reaction | Metal catalysts, HCN | Well-established, versatile | Use of toxic cyanide, metal contamination |
| Organocatalysis | Small organic molecules | Environmentally friendly, low cost, good selectivity | May require specific catalyst design |
| Ammonium-Catalyzed Reaction | Ammonium salts, aminoacetonitrile | Avoids toxic cyanating agents, greener | Newer method, scope may be evolving |
| Biocatalysis | Enzymes (e.g., lipases, transaminases) | High stereoselectivity, mild conditions | Enzyme stability and cost can be a factor |
Frontier Computational Chemistry for Complex Chemical Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex chemical systems, including those involving this compound. advancedsciencenews.com Theoretical calculations, such as those using Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, stability, and reactivity. nih.govresearchgate.net
For aminonitriles, theoretical studies have been employed to predict their reactivity compared to other nitriles. nih.gov These calculations can help elucidate the electronic structure and the nature of the chemical bonds, explaining why α-aminonitriles are particularly reactive. nih.gov Furthermore, computational models can predict the formation of various heterocyclic products from aminonitrile precursors. nih.gov
In the context of catalysis, computational methods are crucial for designing new and more efficient catalysts. advancedsciencenews.com By modeling the interactions between a catalyst and the reactants, researchers can understand the binding modes and the transition states of a reaction. advancedsciencenews.comacs.org This knowledge allows for the rational design of catalysts with improved selectivity and activity. advancedsciencenews.com For example, computational studies have been used to investigate the mechanism of cyanohydrin formation catalyzed by cyclic dipeptides, revealing the importance of hydrogen bonding and π-interactions in the catalytic process. acs.org
Molecular dynamics simulations can further probe the stability of catalytic species in different solvent environments, which is often critical for achieving high enantioselectivities in asymmetric catalysis. acs.org The ability to predict the properties and behavior of molecules in silico not only saves significant time and resources compared to experimental screening but also opens up avenues for discovering novel chemical transformations and materials. advancedsciencenews.com
Exploration of Novel Chemical Reactivity and Transformation Pathways
The nitrile groups in this compound are highly reactive and offer a gateway to a diverse range of chemical transformations. researchgate.netnumberanalytics.com The exploration of this reactivity is a key area of ongoing research, with the potential to yield novel and valuable molecules.
One important reaction pathway for aminonitriles is their interaction with nucleophiles other than water. nih.gov While the hydrolysis of aminonitriles leads to amino acids, their reaction with more potent nucleophiles can lead to other interesting products. nih.gov For instance, aminonitriles can react with aminothiols to form thiazolines, which can then be hydrolyzed to produce dipeptides. nih.gov This highlights the potential of aminonitriles as precursors for peptide synthesis.
The nitrile group itself can undergo a variety of transformations, including nucleophilic addition, cycloaddition, reduction, and hydrolysis. researchgate.net These reactions can be used to introduce new functional groups into the molecule, thereby modifying its properties. For example, the reduction of the nitrile group can yield primary amines, which are themselves important building blocks in organic synthesis.
Furthermore, the development of "click chemistry" reactions involving nitriles has expanded the synthetic utility of this functional group. researchgate.net These reactions are typically high-yielding, wide in scope, and generate minimal byproducts, making them ideal for applications in materials science and drug discovery. researchgate.netdntb.gov.ua The ability to functionalize the nitrile groups of this compound opens up possibilities for creating complex molecular architectures and functional materials.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science (focused on synthetic approaches)
The unique structure of this compound, with its two nitrile groups, makes it an intriguing building block for the synthesis of novel polymers and materials. researchgate.netnumberanalytics.com Research at the intersection of organic chemistry and materials science is focused on leveraging the reactivity of the nitrile groups to create materials with tailored properties.
Nitrile-containing polymers, such as polyacrylonitrile (B21495) (PAN), are known for their high thermal stability, chemical resistance, and mechanical strength. numberanalytics.com The incorporation of nitrile groups into a polymer backbone can significantly enhance its properties. lu.se Synthetic modifications of the nitrile groups in polymers through post-polymerization functionalization is a powerful strategy for creating novel polymeric systems with improved characteristics and targeted applications. researchgate.net
The dinitrile nature of this compound suggests its potential use as a cross-linking agent or as a monomer in polymerization reactions. The ability to undergo reactions like cycloaddition and nucleophilic addition allows for the formation of complex polymer networks. researchgate.net For example, the click reaction between nitrile groups and azides can be used to graft polymer chains onto a backbone, creating functional polymer brushes. researchgate.net
The development of ladder-type polymers, which have rigid, double-stranded structures, is an area of intense research due to their potential applications in organic electronics. acs.org The rigid structure of this compound could potentially be exploited in the synthesis of such advanced materials. The synthetic pathways to these materials often involve leveraging the reactivity of functional groups like nitriles to build up the complex, fused-ring systems characteristic of ladder polymers.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 1,1'-Iminodicyclohexanecarbonitrile in laboratory settings?
- Methodological Answer :
- Use nitrile gloves and lab coats to avoid skin contact, as the compound’s nitrile group poses potential toxicity risks .
- Avoid inhalation by working in a fume hood and using respirators if aerosolization is possible.
- Store separately from oxidizing agents and foodstuffs to prevent cross-contamination .
- Reference safety data sheets (SDS) for spill management protocols, including neutralization with activated carbon .
Q. How can researchers verify the purity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase to separate impurities. Compare retention times with certified reference standards (e.g., Cayman Chemical’s Item No. 20367) .
- Spectroscopy : Confirm molecular identity via FT-IR (C≡N stretch ~2240 cm⁻¹) and ¹³C NMR (sp³ carbons adjacent to nitrile groups at δ ~120 ppm) .
- Cross-validate purity data against NIST Chemistry WebBook entries for cyclohexanecarbonitrile derivatives .
Q. What synthetic routes are documented for this compound?
- Methodological Answer :
- Cyclization reactions : React cyclohexane-1,1-dicarbonitrile (CAS 5222-53-7) with piperidine under anhydrous conditions, as described in Curran & Shu (1993) .
- Contaminant analysis : Monitor byproducts (e.g., PCP precursors) using GC-MS with electron ionization (EI) to detect m/z fragments specific to iminodicyclohexane derivatives .
Advanced Research Questions
Q. How to resolve contradictions in spectral data for this compound across studies?
- Methodological Answer :
- Troubleshooting :
- Compare crystallographic data (e.g., C—C—C—O dihedral angles from X-ray diffraction) with computational models (DFT/B3LYP) to validate structural assignments .
- Replicate experiments under controlled humidity and temperature to assess environmental effects on NMR chemical shifts .
- Data reconciliation : Apply iterative triangulation by cross-referencing IR, Raman, and mass spectral libraries (e.g., NIST Standard Reference Database 69) .
Q. What experimental designs are optimal for studying the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer :
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor nitrile group reactivity in nucleophilic substitutions (e.g., with Grignard reagents) .
- Control experiments : Include cyclohexanecarbonitrile analogs (e.g., 1H-indole-3-carbonitrile) to isolate steric/electronic effects of the imino group .
- High-throughput screening : Employ automated liquid handlers to test reaction conditions (solvent polarity, catalysts) for yield optimization .
Q. How to address discrepancies in toxicity profiles reported for this compound?
- Methodological Answer :
- In vitro assays : Compare cytotoxicity (e.g., MTT assay) across cell lines (HEK293 vs. HepG2) to assess tissue-specific effects .
- Meta-analysis : Aggregate data from regulatory filings (e.g., U.S. Schedule II compound guidelines) and academic studies, weighting results by methodological rigor (e.g., sample size, blinding) .
- Mechanistic studies : Use molecular docking simulations to predict interactions with cytochrome P450 enzymes, explaining metabolic variability .
Key Methodological Notes
- Data Validation : Always cross-check spectral and synthetic data against peer-reviewed repositories (e.g., NIST, Cayman Chemical) to avoid reliance on unverified sources .
- Ethical Compliance : Document chemical handling protocols per OSHA HCS and institutional biosafety committees .
- Advanced Analytics : For structural ambiguity, combine XRD with computational modeling to resolve stereochemical conflicts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
